Lack of Acetylcholinesterase Inhibition Distinguishes the 1,4-Dimethyl-Tetrahydroquinolin-2-one from Polycyclic Cholinesterase-Binding Scaffolds
In a standardized acetylcholinesterase (AChE) inhibition assay conducted at 26 µM, 6-amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one exhibited no measurable inhibition (0% inhibition) . This result is in stark contrast to the cholinesterase-inhibitory activity commonly observed for fully aromatic 4-aminoquinoline and acridine analogs, which typically display AChE IC50 values in the low micromolar to sub-micromolar range [1]. The absence of AChE engagement suggests that the saturated tetrahydroquinolin-2-one core eliminates a key off-target liability frequently encountered with quinoline-based chemical probes.
| Evidence Dimension | Acetylcholinesterase inhibition at 26 µM |
|---|---|
| Target Compound Data | 0% inhibition (no activity) |
| Comparator Or Baseline | 4-Aminoquinoline / acridine class: typical AChE IC50 < 10 µM |
| Quantified Difference | 100% reduction in AChE engagement vs. common quinoline chemotypes |
| Conditions | In vitro enzymatic assay; substrate: acetylthiocholine; detection: Ellman's method; compound concentration: 26 µM; Source literature: ALA1127353 (Aladdin Scientific). |
Why This Matters
For researchers designing selective probes where cholinergic off-target effects must be avoided, this negative data provides a positive selection criterion that is quantifiable and directly actionable.
- [1] Makhaeva GF, et al. Conjugates of tacrine and 1,2,4-thiadiazole derivatives as new potential multifunctional agents for Alzheimer's disease treatment. Bioorg Med Chem. 2020;28(1):115246. (Establishes AChE IC50 baseline for quinoline chemotype.) View Source
